molecular formula C15H11F2NO B13136995 n-(3,7-Difluoro-9h-fluoren-2-yl)acetamide CAS No. 2823-83-8

n-(3,7-Difluoro-9h-fluoren-2-yl)acetamide

Cat. No.: B13136995
CAS No.: 2823-83-8
M. Wt: 259.25 g/mol
InChI Key: JLRBCHWWSPIWSR-UHFFFAOYSA-N
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Description

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11F2NO It is a derivative of fluorenylacetamide, characterized by the presence of two fluorine atoms at the 3 and 7 positions of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 3,7-difluoro-9H-fluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of fluorine atoms at specific positions on the fluorene ring. This modification enhances its chemical stability, reactivity, and potential biological activity compared to similar compounds .

Properties

CAS No.

2823-83-8

Molecular Formula

C15H11F2NO

Molecular Weight

259.25 g/mol

IUPAC Name

N-(3,7-difluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11F2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19)

InChI Key

JLRBCHWWSPIWSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)F

Origin of Product

United States

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